molecular formula C15H23NO B11174923 N-(2-methylbutan-2-yl)-3-phenylbutanamide

N-(2-methylbutan-2-yl)-3-phenylbutanamide

Cat. No.: B11174923
M. Wt: 233.35 g/mol
InChI Key: DXVPYNNNUGIIGH-UHFFFAOYSA-N
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Description

N-(2-methylbutan-2-yl)-3-phenylbutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenyl group attached to a butanamide backbone, with a 2-methylbutan-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylbutan-2-yl)-3-phenylbutanamide typically involves the reaction of 3-phenylbutanoic acid with 2-methylbutan-2-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylbutan-2-yl)-3-phenylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

N-(2-methylbutan-2-yl)-3-phenylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its interaction with serotonin receptors.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N-(2-methylbutan-2-yl)-3-phenylbutanamide involves its interaction with specific molecular targets. It acts as a selective serotonin receptor agonist, particularly targeting the 5-HT1A and 5-HT2A receptors. This interaction leads to an increase in the release of serotonin in the brain, contributing to its potential antidepressant and anxiolytic effects. Additionally, it may influence other neurotransmitter systems, including dopamine and cortisol pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-hydroximino-2-methylbutan-2-yl)methylamine: A compound with similar structural features but different functional groups.

    N-benzyl-5-(2-methylbutan-2-yl)-1,2-thiazol-3-amine: Another compound with a 2-methylbutan-2-yl substituent but different core structure.

Uniqueness

N-(2-methylbutan-2-yl)-3-phenylbutanamide is unique due to its specific combination of a phenyl group and a 2-methylbutan-2-yl substituent on the butanamide backbone

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

N-(2-methylbutan-2-yl)-3-phenylbutanamide

InChI

InChI=1S/C15H23NO/c1-5-15(3,4)16-14(17)11-12(2)13-9-7-6-8-10-13/h6-10,12H,5,11H2,1-4H3,(H,16,17)

InChI Key

DXVPYNNNUGIIGH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)NC(=O)CC(C)C1=CC=CC=C1

Origin of Product

United States

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